4-(hydroxymethyl)-1-{[4-(propan-2-yl)phenyl]methyl}pyrrolidin-2-one
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Overview
Description
4-(hydroxymethyl)-1-{[4-(propan-2-yl)phenyl]methyl}pyrrolidin-2-one is a complex organic compound with a unique structure that includes a pyrrolidinone ring, a hydroxymethyl group, and a propan-2-yl substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(hydroxymethyl)-1-{[4-(propan-2-yl)phenyl]methyl}pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of a pyrrolidinone derivative with a benzyl halide, followed by the introduction of the hydroxymethyl group through a hydroxymethylation reaction. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and rigorous quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(hydroxymethyl)-1-{[4-(propan-2-yl)phenyl]methyl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of a hydroxyl-substituted pyrrolidinone.
Substitution: Formation of nitro or halogen-substituted derivatives of the phenyl group.
Scientific Research Applications
4-(hydroxymethyl)-1-{[4-(propan-2-yl)phenyl]methyl}pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(hydroxymethyl)-1-{[4-(propan-2-yl)phenyl]methyl}pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active site residues, while the pyrrolidinone ring and phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(hydroxymethyl)-1-{[4-(methyl)phenyl]methyl}pyrrolidin-2-one
- 4-(hydroxymethyl)-1-{[4-(ethyl)phenyl]methyl}pyrrolidin-2-one
- 4-(hydroxymethyl)-1-{[4-(tert-butyl)phenyl]methyl}pyrrolidin-2-one
Uniqueness
4-(hydroxymethyl)-1-{[4-(propan-2-yl)phenyl]methyl}pyrrolidin-2-one is unique due to the presence of the propan-2-yl group, which can influence its steric and electronic properties. This can affect its reactivity, biological activity, and interactions with molecular targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
4-(hydroxymethyl)-1-[(4-propan-2-ylphenyl)methyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11(2)14-5-3-12(4-6-14)8-16-9-13(10-17)7-15(16)18/h3-6,11,13,17H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFVBGZXKRFIGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2CC(CC2=O)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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